Enzymatic Inhibition: D-Asparagine as a Competitive Inhibitor of L-Asparagine Hydrolysis
D-Asparagine acts as a competitive inhibitor of L-asparagine hydrolysis by yeast asparaginase, with a Ki value of 0.24 mM . This inhibition is competitive in nature and the Ki is approximately equal to the Km for the enzyme [1]. In contrast, L-asparagine is the natural substrate and is not an inhibitor of its own hydrolysis under the same conditions.
| Evidence Dimension | Inhibition constant (Ki) for L-asparagine hydrolysis |
|---|---|
| Target Compound Data | Ki = 0.24 mM (D-asparagine) |
| Comparator Or Baseline | L-asparagine (no inhibition; substrate) |
| Quantified Difference | Ki = 0.24 mM for D-asparagine; L-asparagine shows no inhibition |
| Conditions | Yeast asparaginase (external enzyme) assay |
Why This Matters
This specific inhibitory action allows D-asparagine hydrate to be used as a selective tool to probe L-asparagine metabolism or to create defined nutrient environments in yeast research.
- [1] Dunlop PC, et al. Utilization of D-asparagine by Saccharomyces cerevisiae. J Bacteriol. 1976. View Source
